6,7-Dimethoxy-3-[(4-methoxyphenyl)methyl]-2-(oxiran-2-ylmethylsulfanyl)quinazolin-4-imine
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Overview
Description
6,7-Dimethoxy-3-[(4-methoxyphenyl)methyl]-2-(oxiran-2-ylmethylsulfanyl)quinazolin-4-imine is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-3-[(4-methoxyphenyl)methyl]-2-(oxiran-2-ylmethylsulfanyl)quinazolin-4-imine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Methoxyphenylmethyl Group: This step involves the alkylation of the quinazoline core with a methoxyphenylmethyl halide, typically using a strong base like sodium hydride or potassium carbonate.
Formation of the Oxirane Ring: The oxirane ring can be introduced through an epoxidation reaction, using reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Attachment of the Sulfanyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-3-[(4-methoxyphenyl)methyl]-2-(oxiran-2-ylmethylsulfanyl)quinazolin-4-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate, various halides and thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines. Substitution reactions can lead to a variety of substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound could be explored for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-3-[(4-methoxyphenyl)methyl]-2-(oxiran-2-ylmethylsulfanyl)quinazolin-4-imine would depend on its specific biological target. Generally, quinazoline derivatives are known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific molecular pathways, leading to its observed biological effects. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyquinazolin-4-one: A simpler quinazoline derivative with similar methoxy groups but lacking the additional functional groups present in the target compound.
4-Methoxyphenylmethylquinazoline: A related compound with the methoxyphenylmethyl group but without the oxirane and sulfanyl groups.
Oxirane-2-ylmethylsulfanylquinazoline: A compound featuring the oxirane and sulfanyl groups but lacking the methoxy groups.
Uniqueness
6,7-Dimethoxy-3-[(4-methoxyphenyl)methyl]-2-(oxiran-2-ylmethylsulfanyl)quinazolin-4-imine is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6,7-dimethoxy-3-[(4-methoxyphenyl)methyl]-2-(oxiran-2-ylmethylsulfanyl)quinazolin-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-25-14-6-4-13(5-7-14)10-24-20(22)16-8-18(26-2)19(27-3)9-17(16)23-21(24)29-12-15-11-28-15/h4-9,15,22H,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIGGLRMRSFAHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=N)C3=CC(=C(C=C3N=C2SCC4CO4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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